(2-Fluoro-6-propoxyphenyl)boronic acid

Vue d'ensemble

Description

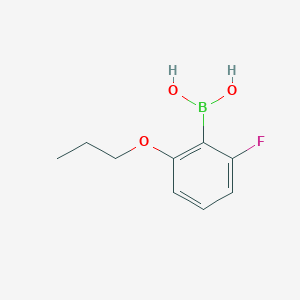

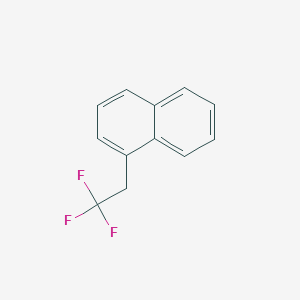

“(2-Fluoro-6-propoxyphenyl)boronic acid” is a chemical compound with the molecular formula C9H12BFO3 . It has an average mass of 197.999 Da and a monoisotopic mass of 198.086349 Da .

Molecular Structure Analysis

The molecular structure of “(2-Fluoro-6-propoxyphenyl)boronic acid” consists of a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group at the 2nd position and a propoxy group at the 6th position .Chemical Reactions Analysis

Boronic acids, including “(2-Fluoro-6-propoxyphenyl)boronic acid”, are known to undergo a variety of chemical reactions. One of the most well-studied reactions is their interaction with diols and strong Lewis bases such as fluoride or cyanide anions . This interaction forms the basis of many sensing applications .Physical And Chemical Properties Analysis

“(2-Fluoro-6-propoxyphenyl)boronic acid” has a molecular formula of C9H12BFO3, an average mass of 197.999 Da, and a monoisotopic mass of 198.086349 Da .Applications De Recherche Scientifique

Preparation of Phenylboronic Catechol Esters

This compound can be used in the preparation of phenylboronic catechol esters . These esters are promising anion receptors for polymer electrolytes .

Diastereoselective Synthesis of Trisubstituted Allylic Alcohols

It can be used in the diastereoselective synthesis of trisubstituted allylic alcohols . This is achieved via a rhodium-catalyzed arylation .

Site-selective Suzuki-Miyaura Arylation Reactions

“2-Fluoro-6-propoxyphenylboronic acid” can be used in site-selective Suzuki-Miyaura arylation reactions . This is a type of cross-coupling reaction used to synthesize biaryl compounds .

Rhodium-Catalyzed Enantioselective Addition Reactions

This compound can be used in rhodium-catalyzed enantioselective addition reactions . These reactions are important in the synthesis of chiral molecules .

Proteomics Research Applications

“2-Fluoro-6-propoxyphenylboronic acid” can be used in proteomics research applications . It can be used to study protein interactions and modifications .

Safety and Hazards

Orientations Futures

Boronic acids, including “(2-Fluoro-6-propoxyphenyl)boronic acid”, are increasingly utilized in diverse areas of research. They have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .

Mécanisme D'action

Target of Action

Boronic acids, including 2-fluoro-6-propoxyphenylboronic acid, are often used in suzuki-miyaura coupling reactions , suggesting that their targets could be various organic compounds that participate in these reactions.

Mode of Action

The mode of action of 2-Fluoro-6-propoxyphenylboronic acid involves its interaction with its targets in the Suzuki-Miyaura coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by 2-Fluoro-6-propoxyphenylboronic acid are those involved in the Suzuki-Miyaura coupling reactions . The downstream effects of these reactions include the formation of new carbon-carbon bonds, which can lead to the synthesis of various organic compounds .

Pharmacokinetics

The bioavailability of boronic acids is generally influenced by factors such as their stability, solubility, and susceptibility to hydrolysis .

Result of Action

The molecular and cellular effects of the action of 2-Fluoro-6-propoxyphenylboronic acid are the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reactions . This can lead to the synthesis of various organic compounds, which can have numerous applications in chemical and pharmaceutical industries .

Action Environment

The action, efficacy, and stability of 2-Fluoro-6-propoxyphenylboronic acid can be influenced by various environmental factors. For instance, the rate of hydrolysis of boronic acids, including 2-Fluoro-6-propoxyphenylboronic acid, is known to be strongly influenced by pH . Additionally, certain boronic acids are known to decompose in air , suggesting that the stability of 2-Fluoro-6-propoxyphenylboronic acid could also be affected by exposure to air.

Propriétés

IUPAC Name |

(2-fluoro-6-propoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BFO3/c1-2-6-14-8-5-3-4-7(11)9(8)10(12)13/h3-5,12-13H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRVRMZWHFZYTCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC=C1F)OCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584541 | |

| Record name | (2-Fluoro-6-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Fluoro-6-propoxyphenyl)boronic acid | |

CAS RN |

870777-18-7 | |

| Record name | B-(2-Fluoro-6-propoxyphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=870777-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Fluoro-6-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1339940.png)

![1-(Benzo[b]thiophen-5-yl)ethanone](/img/structure/B1339956.png)